N-benzyl-2-methylcyclopropane-1-carboxamide
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Overview
Description
N-benzyl-2-methylcyclopropane-1-carboxamide is an organic compound that belongs to the class of carboxamides It features a cyclopropane ring substituted with a benzyl group and a methyl group, along with a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-2-methylcyclopropane-1-carboxamide typically involves the amidation of 2-methylcyclopropane-1-carboxylic acid with benzylamine. The reaction can be catalyzed or non-catalyzed, depending on the desired efficiency and yield. Commonly used catalysts include carbodiimides or coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under mild conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale amidation processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: N-benzyl-2-methylcyclopropane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of 2-methylcyclopropane-1-carboxylic acid.
Reduction: Formation of N-benzyl-2-methylcyclopropanamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-benzyl-2-methylcyclopropane-1-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-benzyl-2-methylcyclopropane-1-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The benzyl group can enhance the compound’s binding affinity to specific targets, while the cyclopropane ring provides structural rigidity. The carboxamide group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
2-Methylcyclopropane-1-carboxamide: Lacks the benzyl group, resulting in different chemical and biological properties.
N-benzyl-2-methylcyclopropanamine: Similar structure but with an amine group instead of a carboxamide group.
1-Methylcyclopropane-1-sulfonyl chloride: Contains a sulfonyl chloride group instead of a carboxamide group.
Uniqueness: N-benzyl-2-methylcyclopropane-1-carboxamide is unique due to the presence of both a benzyl group and a carboxamide group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields of research and industry.
Properties
IUPAC Name |
N-benzyl-2-methylcyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-9-7-11(9)12(14)13-8-10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBMVYOYQBDNAID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)NCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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